molecular formula C10H15NO2S B1437340 4-methanesulfonyl-N-(propan-2-yl)aniline CAS No. 1021125-82-5

4-methanesulfonyl-N-(propan-2-yl)aniline

Cat. No.: B1437340
CAS No.: 1021125-82-5
M. Wt: 213.3 g/mol
InChI Key: KLWXJIXQZNBHRZ-UHFFFAOYSA-N
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Description

It has a molecular formula of C10H15NO2S and a molecular weight of 213.3 g/mol. This compound is characterized by the presence of a methanesulfonyl group attached to an aniline ring, with an isopropyl group substituting the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(propan-2-yl)aniline typically involves the reaction of aniline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Methanesulfonyl-N-(propan-2-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The methanesulfonyl group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonyl-N-methylaniline: Similar structure but with a methyl group instead of an isopropyl group.

    4-Methanesulfonyl-N-ethyl-aniline: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

4-Methanesulfonyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-methylsulfonyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)11-9-4-6-10(7-5-9)14(3,12)13/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWXJIXQZNBHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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